molecular formula C9H8FN B597954 7-fluoro-4-methyl-1H-indole CAS No. 1268052-65-8

7-fluoro-4-methyl-1H-indole

Cat. No.: B597954
CAS No.: 1268052-65-8
M. Wt: 149.168
InChI Key: KSYWTQMQDCCDNG-UHFFFAOYSA-N
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Description

7-Fluoro-4-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position and a methyl group at the 4th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-methyl-1H-indole can be achieved through several methods. One common approach involves the Leimgruber–Batcho indole synthesis, which includes the following steps:

    Formation of the intermediate: The reaction begins with the condensation of an appropriate aniline derivative with a carbonyl compound to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the indole ring.

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common reactions include nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

7-Fluoro-4-methyl-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroindole: Similar to 7-fluoro-4-methyl-1H-indole but lacks the methyl group at the 4th position.

    4-Methylindole: Similar but lacks the fluorine atom at the 7th position.

    Indole: The parent compound without any substitutions.

Uniqueness

This compound is unique due to the combined presence of both the fluorine atom and the methyl group, which enhances its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts .

Properties

IUPAC Name

7-fluoro-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYWTQMQDCCDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268052-65-8
Record name 7-fluoro-4-methyl-1H-indole
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